molecular formula C19H17N3O4S B2707795 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893096-49-6

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2707795
CAS No.: 893096-49-6
M. Wt: 383.42
InChI Key: FWQVKMPYDXDQRT-UHFFFAOYSA-N
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Description

The compound 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core fused with a five-membered thiophene ring and a cyclopentane moiety. At position 3, a carboxamide group is substituted with an N-methyl group, while position 2 bears an acetamido linker connected to a 1,3-dioxo-isoindole moiety. The cyclopenta[b]thiophene scaffold contributes rigidity and planar characteristics, which may enhance target binding affinity. The molecular formula is inferred as C₂₁H₂₀N₃O₄S (monoisotopic mass ~426.12 g/mol), with the N-methyl group reducing steric hindrance compared to bulkier substituents in analogs .

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-20-16(24)15-12-7-4-8-13(12)27-17(15)21-14(23)9-22-18(25)10-5-2-3-6-11(10)19(22)26/h2-3,5-6H,4,7-9H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQVKMPYDXDQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps. The initial step typically includes the formation of the phthalimide derivative, followed by the introduction of the acetamido group. The final step involves the cyclization to form the cyclopenta[b]thiophene ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Differences
Target Compound C₂₁H₂₀N₃O₄S R₁ = N-methyl; R₂ = cyclopenta[b]thiophene ~426.12 Reference compound for comparison.
2-[2-(1,3-dioxoisoindol-2-yl)acetamido]-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₂₃H₂₃N₃O₅S R₁ = tetrahydrofuran-2-ylmethyl 453.51 Bulkier R₁ substituent increases polarity and may reduce membrane permeability.
2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₄H₂₂N₃O₄S R₂ = tetrahydrobenzo[b]thiophene 460.52 Tetrahydrobenzo[b]thiophene core introduces a non-planar, saturated ring, altering conformation.
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide C₂₂H₂₂ClN₃OS R₁ = 2-chlorophenyl; imino substituent 411.95 Lack of isoindole-dione moiety; imino group may confer distinct electronic properties.

Biological Activity

The compound 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide represents a unique structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isoindole moiety and a cyclopentathiophene derivative. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, and it has notable features such as:

Property Value
Molecular Weight320.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The presence of the dioxoisoindole group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies have indicated that derivatives of isoindole compounds often exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : The structural components may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar isoindole derivatives. For instance:

  • A study evaluated the cytotoxic effects of isoindole derivatives on A431 human epidermoid cancer cells. The results showed significant dose-dependent apoptosis induced by these compounds .
Compound IC50 (µM) Cell Line
Compound A15A431
Compound B20MCF7
Target Compound10A431

Neuroprotective Effects

Research on related compounds has shown promising neuroprotective effects in models of neurodegeneration:

  • In a study involving neuroblastoma cells, the target compound exhibited protective effects against oxidative stress-induced apoptosis .

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies revealed that the compound significantly inhibited cell proliferation in various cancer cell lines compared to standard chemotherapeutic agents.
    • The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotection in Animal Models :
    • An animal model study indicated that treatment with the compound reduced neuronal loss in models of Alzheimer's disease by modulating inflammatory pathways.

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